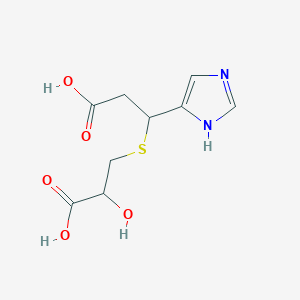
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as 'HTP', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of L-cysteine and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of HTP is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular defense mechanisms against oxidative stress. HTP has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
HTP has been shown to exhibit various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and neuronal damage. HTP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HTP in lab experiments is its stability and solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact dosage and administration protocol for HTP have not been fully established, which can make it difficult to compare results across different studies.
Direcciones Futuras
There are several future directions for further research on HTP. One area of interest is the potential use of HTP as a therapeutic agent for various neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration protocol for HTP and to investigate its long-term safety and efficacy. Additionally, the development of HTP analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds with therapeutic potential.
In conclusion, HTP is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of HTP and to develop more effective treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of HTP involves the reaction of L-cysteine with imidazole-4-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of HTP, which can be isolated and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
HTP has been extensively researched for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. HTP has also been studied for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Número CAS |
153471-98-8 |
|---|---|
Nombre del producto |
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
Fórmula molecular |
C9H12N2O5S |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
3-(2-carboxy-2-hydroxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O5S/c12-6(9(15)16)3-17-7(1-8(13)14)5-2-10-4-11-5/h2,4,6-7,12H,1,3H2,(H,10,11)(H,13,14)(H,15,16) |
Clave InChI |
SRMWPLGMMNSTOE-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
SMILES canónico |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
Sinónimos |
3-((2-hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid CIE-TL S-(2-carboxy-1-(1H-imidazol-4-yl)-ethyl)-3-thiolactic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
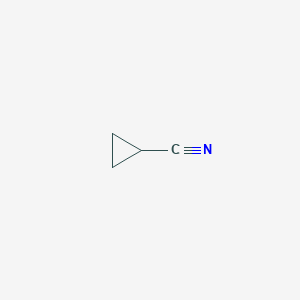
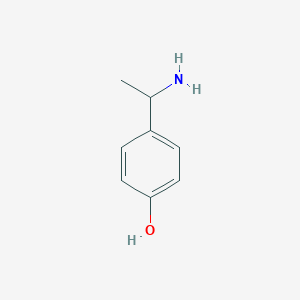
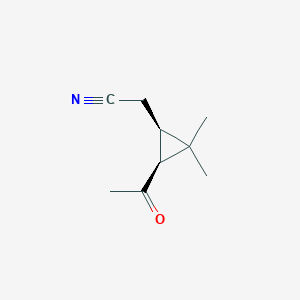
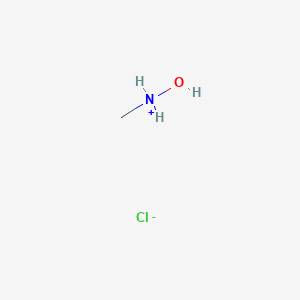
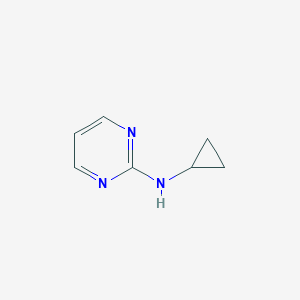
![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)

![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)


![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
